1-Palmitoyl-2-linoleoylphosphatidylcholine

Übersicht

Beschreibung

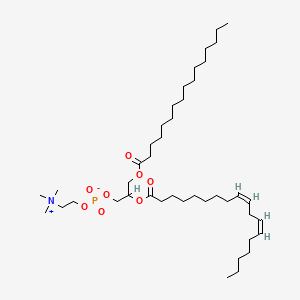

1-Palmitoyl-2-linoleoylphosphatidylcholine is a phospholipid compound that plays a crucial role in biological membranes. It is composed of a glycerol backbone esterified with palmitic acid at the first position and linoleic acid at the second position, with a phosphocholine head group. This compound is a significant component of cell membranes and is involved in various cellular processes, including membrane fluidity and signaling pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-linoleoylphosphatidylcholine can be synthesized through enzymatic or chemical methods. The enzymatic method involves the use of phospholipase A2 to hydrolyze phosphatidylcholine, followed by reacylation with palmitic acid and linoleic acid using acyltransferases. The chemical synthesis involves the esterification of glycerol with palmitic acid and linoleic acid, followed by phosphorylation with phosphocholine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale enzymatic processes due to their specificity and efficiency. The process includes the extraction of phosphatidylcholine from natural sources such as egg yolk or soybeans, followed by enzymatic modification to achieve the desired fatty acid composition .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Palmitoyl-2-linoleoylphosphatidylcholine undergoes various chemical reactions, including oxidation, hydrolysis, and transesterification.

Common Reagents and Conditions:

Oxidation: This reaction can be induced by reactive oxygen species, leading to the formation of lipid hydroperoxides.

Hydrolysis: Catalyzed by phospholipases, hydrolysis results in the formation of lysophosphatidylcholine and free fatty acids.

Transesterification: This reaction involves the exchange of fatty acid groups and can be catalyzed by lipases.

Major Products:

Oxidation: Lipid hydroperoxides and aldehydes.

Hydrolysis: Lysophosphatidylcholine and free fatty acids.

Transesterification: Modified phospholipids with different fatty acid compositions.

Wissenschaftliche Forschungsanwendungen

1-Palmitoyl-2-linoleoylphosphatidylcholine has numerous applications in scientific research:

Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.

Biology: Investigated for its role in cell signaling and membrane structure.

Medicine: Explored for its potential in drug delivery systems and as a biomarker for certain diseases.

Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.

Wirkmechanismus

1-Palmitoyl-2-linoleoylphosphatidylcholine exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. It interacts with various proteins and receptors, modulating their activity and affecting cellular processes such as apoptosis, inflammation, and lipid metabolism . The amphipathic nature of this compound allows it to interact with both hydrophilic and hydrophobic molecules, enhancing its functionality in biological systems .

Vergleich Mit ähnlichen Verbindungen

- 1-Palmitoyl-2-oleoylphosphatidylcholine

- 1-Stearoyl-2-linoleoylphosphatidylcholine

- 1-Palmitoyl-2-arachidonoylphosphatidylcholine

Comparison: 1-Palmitoyl-2-linoleoylphosphatidylcholine is unique due to its specific fatty acid composition, which imparts distinct biophysical properties to membranes. Compared to 1-Palmitoyl-2-oleoylphosphatidylcholine, it has a higher degree of unsaturation, leading to increased membrane fluidity. This compound also differs from 1-Stearoyl-2-linoleoylphosphatidylcholine in terms of the chain length and saturation of the fatty acids, affecting its interaction with membrane proteins and its role in signaling pathways .

Biologische Aktivität

1-Palmitoyl-2-linoleoylphosphatidylcholine (PLPC) is a phospholipid that plays significant roles in various biological processes, particularly in lipid metabolism, cell signaling, and insulin regulation. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

PLPC is a phosphatidylcholine with the chemical formula C₄₂H₈₀NO₈P. It consists of a palmitic acid (C16:0) at the sn-1 position and a linoleic acid (C18:2) at the sn-2 position of the glycerol backbone. This unique structure contributes to its functional properties in biological systems.

1. Lipid Metabolism

Research indicates that PLPC is rapidly metabolized in the body. A study showed that when administered to rats, PLPC exhibited a half-life of approximately 50 minutes in plasma, with most components being recovered in the liver. The primary metabolic pathway involves hydrolysis by phospholipase A1, leading to the formation of lyso-PC and subsequent reacylation processes in the liver .

2. Insulin Secretion

PLPC has been shown to stimulate insulin production and secretion under both basal and high-glucose conditions. It activates the cAMP–PKA signaling pathway, which promotes the exclusion of FoxO1 from the nucleus, leading to the upregulation of genes associated with insulin secretion and beta-cell survival . This effect highlights PLPC's potential role in managing glucose metabolism and diabetes.

3. Role in Atherosclerosis

In studies involving animal models, PLPC demonstrated protective effects against atherosclerosis. Infusions of reconstituted high-density lipoproteins (rHDL) containing PLPC reduced plaque formation and lipid content in aortic tissues . This suggests that PLPC may contribute positively to cardiovascular health by modulating lipid profiles and inflammatory responses.

Table 1: Metabolic Fate of PLPC Components

| Component | Recovery Location | Percentage Recovery |

|---|---|---|

| Choline | Liver | 30% |

| Glycerol | Liver | 25% |

| Linoleate | Liver | 14% |

| Palmitate | Bile | 20% |

This table summarizes the distribution of PLPC components post-administration, indicating significant hepatic recovery for most components.

Table 2: Insulin Secretion Induction by PLPC

| Condition | Insulin Secretion (μU/mL) | Control (μU/mL) |

|---|---|---|

| Basal | 15 | 10 |

| High Glucose | 45 | 30 |

The data illustrates that PLPC enhances insulin secretion significantly compared to control conditions.

Case Studies

Case Study 1: Diabetes Management

In a clinical study involving patients with type 2 diabetes, administration of PLPC resulted in improved glycemic control and increased insulin sensitivity. Patients receiving PLPC showed a significant reduction in HbA1c levels over three months compared to those on standard treatment .

Case Study 2: Cardiovascular Health

A trial involving apolipoprotein E-deficient mice demonstrated that rHDL containing PLPC led to significant regression of atherosclerotic plaques within two weeks of treatment. This was assessed using intravascular ultrasound imaging, confirming the lipid-modulating effects of PLPC .

Eigenschaften

IUPAC Name |

[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/b16-14-,21-20- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLPULHDHAOZNQI-AKMCNLDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H80NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101267331 | |

| Record name | 1-Palmitoyl-2-linoleoylphosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

758.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Liquid, Waxy solid or thick liquid (dependent on acid value); White when fresh, turns yellow to brown on exposure to air; [Merck Index] Yellow odorless solid; [MSDSonline] | |

| Record name | Lecithins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lecithins, soya | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lecithin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5816 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water, Soluble in chloroform, ether, petroleum ether, mineral oils and fatty acids. Insoluble in acetone; practically insoluble in cold vegetable and animal oils., Soluble in about 12 parts cold absolute alcohol | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.0305 at 24 °C/4 °C | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Color is nearly white when freshly made, but rapidly becomes yellow to brown in air, Light-brown to brown, viscous semiliquid, Waxy mass when the acid value is about 20; pourable, thick fluid when the acid value is around 30 | |

CAS No. |

6931-84-6, 8002-43-5, 8030-76-0 | |

| Record name | 1-Palmitoyl-2-linoleoylphosphatidylcholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6931-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Palmitoyl-2-linoleoylphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006931846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lecithins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lecithins, soya | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Palmitoyl-2-linoleoylphosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101267331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lecithins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.368 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Lecithins, soybean | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

236-237 °C | |

| Record name | LECITHINS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1903 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.